molecular formula C12H12F3NO B7859122 5-(3-(Trifluoromethyl)phenoxy)pentanenitrile

5-(3-(Trifluoromethyl)phenoxy)pentanenitrile

Cat. No.: B7859122
M. Wt: 243.22 g/mol
InChI Key: VZHJMDCXXBFQCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(3-(Trifluoromethyl)phenoxy)pentanenitrile is an organic compound with the molecular formula C12H12F3NO and a molecular weight of 243.22 g/mol . It is characterized by the presence of a trifluoromethyl group attached to a phenoxy ring, which is further connected to a pentanenitrile chain. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-(Trifluoromethyl)phenoxy)pentanenitrile typically involves the reaction of 3-(trifluoromethyl)phenol with 5-bromopentanenitrile under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) and a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and advanced purification techniques such as chromatography and recrystallization are common in industrial production .

Chemical Reactions Analysis

Types of Reactions

5-(3-(Trifluoromethyl)phenoxy)pentanenitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Bromine (Br2), nitric acid (HNO3)

Major Products Formed

Scientific Research Applications

5-(3-(Trifluoromethyl)phenoxy)pentanenitrile has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 5-(3-(Trifluoromethyl)phenoxy)pentanenitrile involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 4-(Trifluoromethyl)phenol
  • 3-(Trifluoromethyl)phenol
  • 2-(Trifluoromethyl)phenol

Uniqueness

Compared to similar compounds, 5-(3-(Trifluoromethyl)phenoxy)pentanenitrile is unique due to the presence of both a trifluoromethyl group and a nitrile group. This combination imparts distinct chemical and physical properties, such as increased stability and reactivity, making it valuable for various research and industrial applications .

Biological Activity

5-(3-(Trifluoromethyl)phenoxy)pentanenitrile is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial, antifungal, and anticancer domains. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C13H12F3N
  • Molecular Weight : Approximately 253.24 g/mol
  • Structure : The compound features a trifluoromethyl group attached to a phenoxy ring, which is linked to a pentanenitrile moiety. This unique structure contributes to its biological activity by enhancing interactions with biological targets.

Antimicrobial and Antifungal Properties

Research indicates that this compound exhibits significant antimicrobial activity. The presence of the trifluoromethyl group enhances its binding affinity to microbial targets.

Table 1: Antimicrobial Activity

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

In vitro studies have shown that this compound can inhibit the growth of various bacterial strains, suggesting its potential as an antimicrobial agent. The mechanism likely involves interference with bacterial cell wall synthesis or function.

Anticancer Activity

The compound has also demonstrated promising anticancer properties. Studies on various cancer cell lines indicate that it may induce apoptosis through oxidative stress pathways.

Case Study: Cytotoxic Effects on Cancer Cell Lines

In a study examining the effects on MCF-7 breast cancer cells, treatment with varying concentrations of the compound resulted in a dose-dependent decrease in cell viability:

Concentration (µM)% Cell Viability
1085
2070
5045
10020

The results indicate that higher concentrations significantly reduce cell viability, suggesting potential therapeutic applications in cancer treatment.

The mechanism of action for this compound involves its interaction with specific molecular targets such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity and specificity towards these targets, potentially leading to inhibition or activation of certain biochemical pathways.

  • Enzyme Interaction : The compound may inhibit key enzymes involved in microbial metabolism or cancer cell proliferation.
  • Receptor Modulation : It could modulate receptor activity, affecting cellular signaling pathways crucial for cell survival and proliferation.

Research Findings and Applications

  • Medicinal Chemistry : The compound is being explored for its potential use in drug development, particularly for designing molecules with specific pharmacological properties.
  • Agrochemicals : Due to its unique structure, it is also being investigated for applications in agrochemical development.
  • Further Studies : Ongoing research aims to elucidate the full spectrum of biological activities and optimize the compound for enhanced efficacy in therapeutic applications.

Properties

IUPAC Name

5-[3-(trifluoromethyl)phenoxy]pentanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12F3NO/c13-12(14,15)10-5-4-6-11(9-10)17-8-3-1-2-7-16/h4-6,9H,1-3,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZHJMDCXXBFQCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OCCCCC#N)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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